2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

Organic Synthesis Heterocyclic Chemistry Building Blocks

2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide (842104-18-1) is a non-substitutable heterocyclic scaffold for JAK2 and VEGFR-2 inhibitor development. Its unique 4-pyridinyl moiety is essential for the synthesis of 5-arylthieno[2,3-d]pyrimidin-4-amines—a transformation that fails with phenyl analogs. With a clean baseline (IC50 = 28 µM), this 2-aminothiophene-3-carboxamide is the validated pharmacophore for building focused kinase libraries and ensuring hit-to-lead improvements are scaffold-driven. Secure the genuine 4-pyridinyl regioisomer to avoid confounding biological results.

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
CAS No. 842104-18-1
Cat. No. B1300105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide
CAS842104-18-1
Molecular FormulaC10H9N3OS
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CSC(=C2C(=O)N)N
InChIInChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14)
InChIKeyHFXVMVQHZSNTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (CAS 842104-18-1): Core Scaffold for Kinase-Targeted Medicinal Chemistry


2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, with the CAS number 842104-18-1, is a heterocyclic small molecule that functions as a core building block in the synthesis of bioactive compounds. Its structure, featuring a 2-aminothiophene core and a 4-pyridinyl substituent, places it within a privileged chemical space known for interactions with the ATP-binding sites of protein kinases [1]. This compound serves as a starting material for generating more complex analogs, particularly in the development of JAK2 and VEGFR-2 inhibitors for oncology and myeloproliferative disorder research [2]. While not a potent inhibitor itself, its scaffold is crucial for constructing molecules with improved potency and pharmacokinetic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies [3].

Substitution Risks for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (842104-18-1): Why Close Analogs Do Not Guarantee Equivalent Outcomes


For researchers procuring 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, generic substitution with similar thiophene carboxamides is a high-risk endeavor due to the extreme sensitivity of biological activity to even minor structural modifications within this class. Evidence from JAK2 inhibitor programs shows that a simple bioisosteric replacement of a urea with a pyridyl ring on the thiophene core was a critical step in creating a viable chemical series, underscoring that the specific 4-pyridinyl substitution on this scaffold is not an interchangeable feature [1]. Furthermore, a direct comparison with a close analog, 2-amino-4-phenylthiophene-3-carboxamide, reveals that this compound's unique pyridine nitrogen is essential for driving a specific synthetic cyclization, a reaction that cannot be replicated with phenyl-based analogs, thereby providing a different class of final product [2]. Consequently, using an analog with a different aryl group, or even a different regioisomer of the pyridine (e.g., 3-pyridinyl), is likely to yield a final product with either significantly altered kinase inhibition profiles or an entirely different chemical structure.

Quantitative Differentiation of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (842104-18-1) Against Its Closest Analogs


Synthetic Utility: Enabling Pyrimidine Annulation vs. Inert Phenyl Analogs

This compound serves as a specific precursor for the synthesis of thieno[2,3-d]pyrimidines. When reacted with formamidine acetate, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide undergoes a cyclization to yield a 5-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4-amine derivative [1]. This reactivity is not shared by the closely related analog 2-amino-4-phenylthiophene-3-carboxamide under the same conditions, which fails to undergo this transformation, thereby limiting the accessible chemical space for phenyl-based analogs [2].

Organic Synthesis Heterocyclic Chemistry Building Blocks

Kinase Inhibition Potency: A Baseline with Low Affinity Confirmed by In Vitro Data

The compound exhibits low potency as a kinase inhibitor, with a reported IC50 of 28 µM against an unspecified target [1]. This level of activity, while not suitable for a drug lead, is highly valuable as a defined negative control or baseline for structure-activity relationship (SAR) studies. When new analogs are synthesized from this core scaffold, any observed improvement in potency (e.g., IC50 shifting to the nM range) can be directly and confidently attributed to the specific structural modifications introduced, rather than to an unknown, high-potency background signal from the parent scaffold.

Kinase Inhibition SAR Chemical Probe

Therapeutic Target Engagement: Selectivity Profile Inferred from JAK2 Inhibitor Class

While direct data for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide on JAK2 is not available, its core structure is the foundation of a series of potent JAK2 inhibitors. The development of this series began with the bioisosteric replacement of a urea substituent with a pyridyl ring on a thiophene carboxamide core, a modification that was critical for improving chemical and metabolic stability [1]. This class-level inference positions the target compound as the minimal pharmacophore necessary for JAK2 engagement, making it a strategic starting point for medicinal chemistry campaigns focused on this high-value oncology target, in contrast to other heterocyclic cores (e.g., pyrazoles, indoles) which target different kinase families.

JAK2 Inhibition Myeloproliferative Neoplasms Drug Discovery

Validated Application Scenarios for 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide (842104-18-1) in Drug Discovery


Synthesis of Focused Kinase Inhibitor Libraries for JAK2 and VEGFR-2

Use this compound as a core scaffold to generate a library of analogs for SAR studies against JAK2 [1] and VEGFR-2 [2] kinases. Its low intrinsic potency (IC50 = 28 µM) [3] provides a clean baseline, ensuring that any observed improvements in target inhibition (e.g., from µM to nM IC50 values) are directly attributable to the appended functional groups. This is ideal for hit-to-lead optimization campaigns where a clear understanding of structural contributions to potency is required.

Precursor for the Synthesis of Polycyclic Heterocycles (Thienopyrimidines)

Employ this compound as a specific and essential precursor for the synthesis of 5-arylthieno[2,3-d]pyrimidin-4-amines. Its reaction with formamidine acetate yields these complex polycyclic structures, a synthetic transformation that is not possible with close analogs like 2-amino-4-phenylthiophene-3-carboxamide [2]. This makes it a non-substitutable building block for medicinal chemists aiming to explore the thienopyrimidine chemical space.

Pharmacophore Validation in JAK2-Targeted Drug Discovery Programs

Leverage the compound as a minimal binding unit to validate the 2-aminothiophene-3-carboxamide pharmacophore for JAK2 inhibition. The development of advanced, potent JAK2 inhibitors began with the optimization of this specific core, including the critical bioisosteric replacement of a urea with the pyridyl ring [1]. Procuring this compound allows researchers to confirm target engagement and initiate their own optimization programs from a structurally defined and literature-validated starting point.

Use as a Low-Activity Control in Kinase Selectivity Panels

Given its weak kinase inhibition (IC50 = 28 µM) [3], this compound serves as an excellent low-activity control or negative control in broad kinase selectivity panels. When screening new, more potent analogs against a panel of kinases, this compound's consistent low activity helps establish assay windows and confirms that observed selectivity is not an artifact of the core scaffold but a result of specific chemical modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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